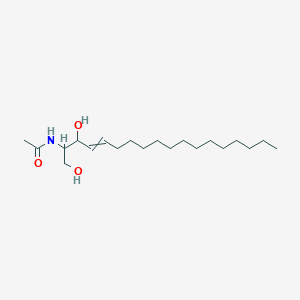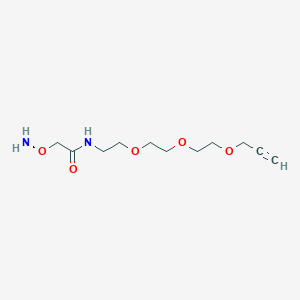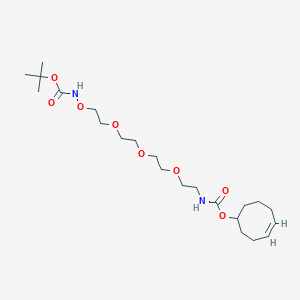
TCO-PEG5 NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TCO-PEG5 NHS ester is a compound that contains a trans-cyclooctene (TCO) moiety and a polyethylene glycol (PEG) spacer with an N-hydroxysuccinimide (NHS) ester functional group. This compound is widely used in bioconjugation and click chemistry applications due to its high reactivity with primary amines and its ability to form stable amide bonds. The PEG spacer enhances the solubility of the compound in aqueous solutions and reduces steric hindrance during reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG5 NHS ester typically involves the following steps:
Activation of PEG: The PEG chain is first activated by reacting with a suitable activating agent such as N-hydroxysuccinimide (NHS) in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC).
Introduction of TCO Moiety: The activated PEG is then reacted with a trans-cyclooctene derivative to introduce the TCO moiety.
Purification: The final product is purified using techniques such as column chromatography to remove any unreacted starting materials and by-products.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using NHS and DCC in a controlled environment to ensure consistent quality.
Reaction with TCO Derivative: The activated PEG is then reacted with the TCO derivative in large reactors, ensuring thorough mixing and optimal reaction conditions.
Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure purity and consistency.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions with primary amines, forming stable amide bonds.
Click Chemistry Reactions: The TCO moiety reacts with tetrazine derivatives in an inverse electron-demand Diels-Alder reaction, a type of click chemistry.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines (e.g., lysine residues in proteins) are commonly used. The reaction is typically carried out in aqueous buffers at neutral to slightly alkaline pH (7-9).
Click Chemistry: Tetrazine derivatives are used as reagents. The reaction is highly efficient and can be carried out under mild conditions, often at room temperature.
Major Products:
Amide Bonds: The primary product of the nucleophilic substitution reaction is an amide bond between the NHS ester and the primary amine.
Cycloaddition Products: The major product of the click chemistry reaction is a stable cycloaddition product formed between the TCO moiety and the tetrazine derivative.
Aplicaciones Científicas De Investigación
TCO-PEG5 NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and bioconjugates through click chemistry.
Biology: Employed in the labeling and modification of biomolecules such as proteins, peptides, and antibodies.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of TCO-PEG5 NHS ester involves the following steps:
Nucleophilic Attack: The primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate.
Formation of Amide Bond: The intermediate collapses, releasing NHS and forming a stable amide bond between the PEG spacer and the primary amine.
Click Chemistry Reaction: The TCO moiety undergoes a cycloaddition reaction with tetrazine derivatives, forming a stable cycloaddition product.
Molecular Targets and Pathways:
Primary Amines: The NHS ester specifically targets primary amines in biomolecules.
Tetrazine Derivatives: The TCO moiety targets tetrazine derivatives in click chemistry reactions.
Comparación Con Compuestos Similares
TCO-PEG4 NHS ester: Contains a shorter PEG spacer but similar reactivity.
TCO-PEG3 NHS ester: Even shorter PEG spacer, used in applications requiring minimal steric hindrance.
Methyltetrazine-PEG5 NHS ester: Contains a methyltetrazine group instead of TCO, used in similar click chemistry applications.
Uniqueness:
Enhanced Solubility: The PEG5 spacer in TCO-PEG5 NHS ester provides better solubility in aqueous solutions compared to shorter PEG spacers.
Reduced Steric Hindrance: The longer PEG spacer reduces steric hindrance, making it suitable for reactions with larger biomolecules.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N2O11/c29-23-8-9-24(30)28(23)39-25(31)10-12-33-14-16-35-18-20-37-21-19-36-17-15-34-13-11-27-26(32)38-22-6-4-2-1-3-5-7-22/h1-2,22H,3-21H2,(H,27,32)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCATQDGRIRBQD-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N2O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-[2-[2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol](/img/structure/B8114629.png)


![Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B8114653.png)










